Gardenia Yellow

Natural Colorant Stability Food Additive Formulation pH-Dependent Color

Gardenia Yellow delivers superior hue stability over curcumin and β-carotene in pH 8–11 applications—maintaining bright yellow where curcumin shifts red-brown. Its strong protein/starch affinity ensures vivid, even coloration in noodles, surimi, and baked goods at low dosage. Critical specification: verify geniposide ≤1.0% to prevent post-processing greening. Standardized color value (E1%, 1cm, 440±5 nm) enables precise formulation. Available in ≥98% HPLC purity. Ideal for plant-based milks, functional beverages, and clean-label baked goods.

Molecular Formula C44H64O24
Molecular Weight 977.0 g/mol
Cat. No. B8236382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardenia Yellow
Molecular FormulaC44H64O24
Molecular Weight977.0 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C=CC=C(C)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C44H64O24/c1-19(11-7-13-21(3)39(59)67-43-37(57)33(53)29(49)25(65-43)17-61-41-35(55)31(51)27(47)23(15-45)63-41)9-5-6-10-20(2)12-8-14-22(4)40(60)68-44-38(58)34(54)30(50)26(66-44)18-62-42-36(56)32(52)28(48)24(16-46)64-42/h5-14,23-38,41-58H,15-18H2,1-4H3/b6-5+,11-7+,12-8+,19-9+,20-10+,21-13+,22-14+
InChIKeySEBIKDIMAPSUBY-CKZAFTHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in hot water, giving an orange-colored solution /Di-gentiobiose ester/
Sparingly soluble in absolute alcohol, ether, other organic solvents /Di-gentiobiose ester/

Gardenia Yellow: A Water-Soluble Crocin-Based Natural Colorant for pH-Stable Yellow Hues


Gardenia Yellow (GY), derived from the fruit of Gardenia jasminoides Ellis, is a natural yellow pigment whose primary coloring components are water-soluble carotenoids known as crocins [1]. Unlike many natural yellow colorants that exhibit significant color shifts or degradation across varying pH conditions, GY is characterized by its strong coloring ability and relative stability, particularly in neutral to alkaline environments [2]. Its color intensity is commercially quantified by a color value (E1%, 1cm, 440±5 nm), a key specification for procurement and formulation [3].

Why Gardenia Yellow Cannot Be Replaced by Curcumin or β-Carotene in pH-Sensitive Formulations


Generic substitution among natural yellow colorants like Gardenia Yellow, Curcumin, and β-Carotene is a high-risk procurement strategy due to significant, quantifiable differences in their physicochemical behavior under processing conditions. While all three can provide a yellow hue, their stability profiles diverge dramatically with changes in pH, temperature, and light exposure. Gardenia Yellow's unique stability window—exhibiting superior performance to β-carotene in both acidic and alkaline conditions and contrasting pH-sensitivity with curcumin—means that a simple one-for-one swap without reformulation will likely result in color fading, undesirable hue shifts (e.g., curcumin turning red-brown in alkali [1]), or even product failure. The evidence below quantifies these critical differentiation points to guide scientifically-sound selection.

Quantitative Evidence Guide: Gardenia Yellow vs. Primary Comparators (Curcumin, β-Carotene, Saffron)


Superior pH Stability of Gardenia Yellow Over β-Carotene Across Broad pH Range

Gardenia Yellow demonstrates superior hue stability compared to β-carotene across a broad pH spectrum. In both acidic (pH 4-6) and alkaline (pH 8-11) environments, Gardenia Yellow's hue is more stable than that of β-carotene [1]. This stability is particularly pronounced under alkaline conditions, where Gardenia Yellow's yellow coloration becomes more vivid, unlike many other natural colorants that degrade or change color [2].

Natural Colorant Stability Food Additive Formulation pH-Dependent Color

Thermal Degradation Kinetics: Gardenia Yellow's Intermediate Stability Between Stable β-Carotene and Unstable Riboflavin

A comparative study of six natural yellow colorants established their relative thermal stability order. Gardenia yellow and curcumin exhibited intermediate thermal stability, positioned between the highly stable β-carotene/lutein and the rapidly degrading betaxanthins/riboflavin [1]. This classification is based on first-order reaction kinetics and measured half-life periods under controlled heating from 30–90 °C [2].

Thermal Stability Degradation Kinetics Food Processing

Antioxidant Capacity of Gardenia Yellow vs. Saffron: Comparable DPPH Radical Scavenging Activity

Gardenia Yellow (GY) demonstrates antioxidant activity comparable to a well-known botanical standard. A comparative study reported that the DPPH radical-scavenging IC50 value for GY was 0.44 mg/mL [1]. For context, a related study found the gardenia resin fraction (GRF) exhibited significantly stronger antioxidant activity than isolated crocins and showed no correlation between total crocin content and antioxidative function, implying the presence of other potent antioxidants in the gardenia matrix [2]. A separate study reported an IC50 value of 0.188 mg/mL for Gardenia Yellow pigment against DPPH radicals, demonstrating even stronger activity in that specific experimental context [3]. This positions GY as a colorant with meaningful co-functionality.

Antioxidant Functional Food DPPH Assay

Geniposide Content: A Critical Quality and Safety Control Parameter Unique to Gardenia Yellow

Gardenia Yellow's quality and safety profile is uniquely tied to its content of geniposide, a compound that can cause renal and hepatic effects at high doses but can also cause undesirable green-blue color changes in certain food matrices [1]. A 13-week toxicity study established a No-Observed-Adverse-Effect-Level (NOAEL) for Gardenia Yellow at a geniposide intake of approximately 60 mg/kg/day [2]. Consequently, commercial specifications mandate strict limits on geniposide content, typically ≤1.0% [3]. Historically, a quality metric (OD = A238/A440) was required to be ≤0.4 to ensure low geniposide levels, though this has been superseded by HPLC methods [4].

Quality Control Safety Specification Geniposide

Optimal Industrial and Research Applications for Gardenia Yellow Based on Comparative Evidence


Formulation of pH-Neutral to Alkaline Beverages and Dairy Products

Given its superior hue stability to β-carotene in the pH 8-11 range and its vivid coloration under alkaline conditions [6], Gardenia Yellow is the preferred natural yellow colorant for beverages, plant-based milks, and other dairy alternatives that fall within this pH spectrum. Unlike curcumin, which changes color in alkaline environments [7], Gardenia Yellow maintains a bright, stable yellow hue, ensuring consistent product appearance throughout its shelf life.

High-Temperature Processed Foods (Baked Goods and Extruded Snacks)

Gardenia Yellow's intermediate thermal stability, as established by comparative degradation kinetics [6], makes it a viable colorant for baked goods and extruded snacks subjected to moderate heat. While not as heat-stable as β-carotene, its water solubility is a key advantage for aqueous batters and doughs. Procurement for these applications should prioritize product with a color value appropriate for the processing intensity and a confirmed low geniposide content to prevent post-baking greening.

Functional Foods and Nutraceuticals Requiring Dual Colorant-Antioxidant Functionality

For product developers seeking a 'clean-label' yellow colorant with added health benefits, Gardenia Yellow provides a scientifically-substantiated advantage. Its in vitro antioxidant activity, as shown by DPPH IC50 values of 0.44 mg/mL [6] and 0.188 mg/mL [7], supports its use in functional beverages, gummies, and supplements where marketing can leverage both color and antioxidant claims, differentiating it from purely aesthetic colorants.

Starch and Protein-Rich Food Matrices

Gardenia Yellow exhibits excellent staining affinity for proteins and starch [6], making it particularly effective in applications like noodles, pasta, and surimi-based products. Its strong coloring power ensures vibrant, even color distribution at low usage rates. However, procurement must be vigilant regarding geniposide levels (≤1.0%) [7], as this impurity can react with amino acids in these matrices, causing an undesirable green-blue color shift, a failure mode unique to Gardenia Yellow.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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